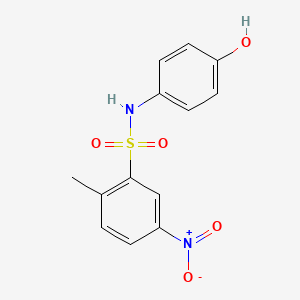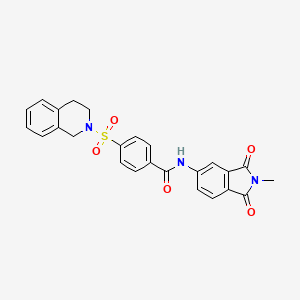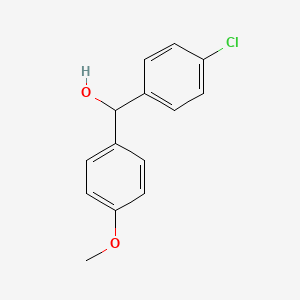
(4-氯苯基)(4-甲氧基苯基)甲醇
描述
"(4-Chlorophenyl)(4-methoxyphenyl)methanol" is a compound of interest due to its unique chemical structure that comprises a chlorophenyl group and a methoxyphenyl group linked by a methanol bridge. This compound is studied in various contexts, including its synthesis, molecular structure analysis, reactivity, and physical and chemical properties.
Synthesis Analysis
The synthesis of compounds similar to "(4-Chlorophenyl)(4-methoxyphenyl)methanol" often involves photogeneration and reactivity of aryl cations from aromatic halides. For example, the photochemistry of 4-chlorophenol and 4-chloroanisole in methanol provides access to arylated products through a cationic mechanism, suggesting a pathway that could be relevant for synthesizing related compounds (Protti, Fagnoni, Mella, & Albini, 2004).
Molecular Structure Analysis
The molecular structure of compounds like "(4-Methoxyphenyl)diphenylmethanol" showcases a complex arrangement of hydrogen bonds, leading to the formation of centrosymmetric tetramers. This indicates the potential for intricate molecular interactions within compounds containing methoxyphenyl and chlorophenyl groups (Patterson, Glidewell, & Ferguson, 1998).
Chemical Reactions and Properties
Reactivity studies show that compounds with chlorophenyl and methoxyphenyl groups engage in various chemical reactions. For instance, the synthesis and crystal structure analysis of related compounds reveal interactions such as intermolecular hydrogen bonding, indicating the compounds' reactivity towards nucleophiles and the formation of stable molecular conformations (Dong & Huo, 2009).
Physical Properties Analysis
The physical properties of compounds with (4-chlorophenyl) and (4-methoxyphenyl) groups are often studied through methods such as X-ray crystallography. These analyses provide insights into the compounds' solid-state structures, molecular conformations, and interactions, such as O-H…O hydrogen bonds and C-H…π interactions, which are crucial for understanding their physical characteristics (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Properties Analysis
The chemical properties of "(4-Chlorophenyl)(4-methoxyphenyl)methanol" and related compounds can be assessed through various spectroscopic and computational methods. Studies often focus on molecular docking, quantum chemical calculations, and the evaluation of weak interactions, such as hydrogen bonding and halogen interactions, to understand the compounds' behavior in chemical reactions and their potential biological activity (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
科学研究应用
光化学和反应性
(4-氯苯基)(4-甲氧基苯基)甲醇已在光化学领域进行了研究。类似化合物的反应性,如4-氯苯酚和4-氯苯甲醚,在各种溶剂中已被观察到,导致还原去卤化反应。这些反应对于了解这些化合物在不同条件下的行为具有重要意义,这在有机合成和环境化学等领域可能是相关的(Protti, Fagnoni, Mella, & Albini, 2004)。
作为保护基
该化合物已被用作糖类中羟基的保护基。在特定条件下引入和选择性去除它对于复杂有机合成非常重要,例如在碳水化合物化学中(Otsuka, Yamamoto, & Fukase, 2018)。
非线性光学性质
对(4-氯苯基)(4-甲氧基苯基)甲醇衍生物,如香豆素,的非线性光学性质进行的研究显示出在光限制器件中的潜在应用。这些发现在材料科学领域非常重要,特别是在先进光学材料的开发中(Shetty等,2017)。
不对称合成
该化合物已在不对称合成中进行评估,特别是在α-羟基酯的形成中。这是立体化学中的一个关键领域,影响着生物活性化合物的合成(Jung,Ho和Kim,2000)。
生物催化
在生物催化领域,使用重组大肠杆菌合成了(4-氯苯基)(4-甲氧基苯基)甲醇的衍生物。这种方法展示了生物技术在创造复杂有机分子中的应用,这在制药生产中可能有应用(Chen et al., 2021)。
安全和危害
属性
IUPAC Name |
(4-chlorophenyl)-(4-methoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9,14,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYTXXDCDYWBOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(4-methoxyphenyl)methanol | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B2487078.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2487079.png)
![4-Methyl-5-[(2,3,4-trifluorophenyl)methyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B2487083.png)
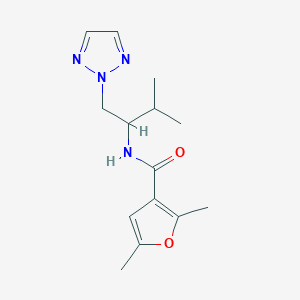
![N-(4-methylbenzyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B2487086.png)
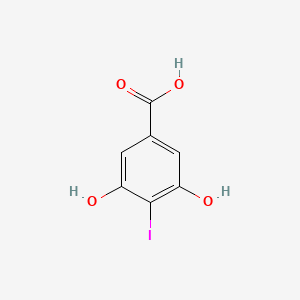
![2-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid](/img/structure/B2487088.png)
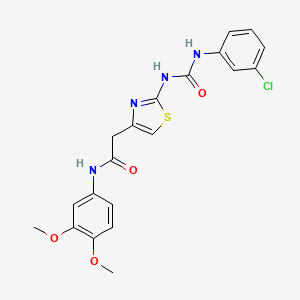
![Methyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate](/img/structure/B2487090.png)
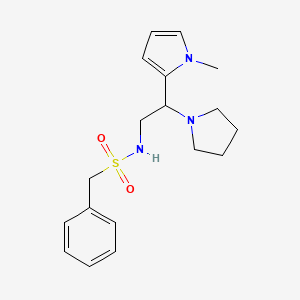
![Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester](/img/structure/B2487092.png)
![2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-phenylacetamide](/img/structure/B2487093.png)
